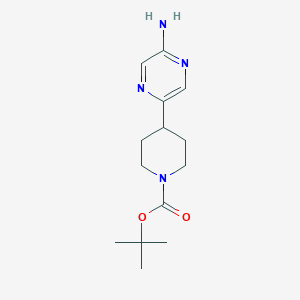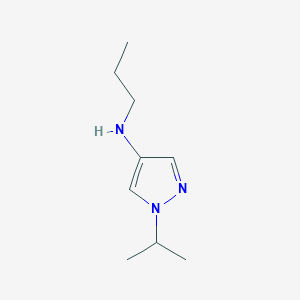![molecular formula C12H15N3O B11734265 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734265.png)
3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a chemical compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a pyrazole ring, which are connected through an aminomethyl linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Aminomethylation: The pyrazole ring is then subjected to aminomethylation using formaldehyde and a primary amine. This step introduces the aminomethyl group onto the pyrazole ring.
Coupling with Phenol: The final step involves the coupling of the aminomethylated pyrazole with phenol. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol
- 3-{[(1-Propyl-1H-pyrazol-4-YL)amino]methyl}phenol
- 3-{[(1-Butyl-1H-pyrazol-4-YL)amino]methyl}phenol
Uniqueness
3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenolic hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
3-[[(1-ethylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-2-15-9-11(8-14-15)13-7-10-4-3-5-12(16)6-10/h3-6,8-9,13,16H,2,7H2,1H3 |
InChIキー |
OXXGALCYRQQHBV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-(2-fluoroethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734236.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734261.png)

![1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734270.png)
![1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11734274.png)
